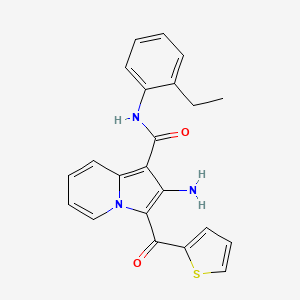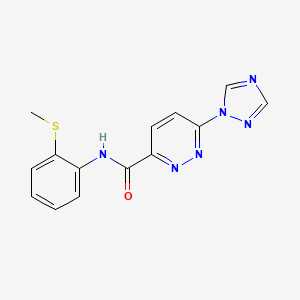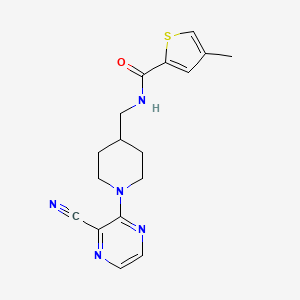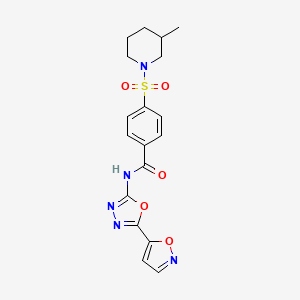
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indolizine derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed novel one-pot domino reactions for synthesizing derivatives of indolizine-1-carboxamide, demonstrating the chemical versatility and potential for creating a variety of structurally related compounds for further study. This methodology provides an efficient route to obtain these compounds without prior activation or modification, indicating its usefulness in synthesizing a broad range of substances for various applications (Ziyaadini et al., 2011).
Antimicrobial and Antibacterial Agents
Compounds derived from thiophene-2-carboxamide have been explored for their potential as antimicrobial and antibacterial agents. For instance, thiophene-2-carboxamide derivatives have shown promise in synthesizing new antibiotic and antibacterial drugs, contributing to the fight against resistant bacterial strains (Ahmed, 2007).
Antituberculosis and Anticancer Activity
Substituted indolizine-1-carboxamides, including those derived from thiophene-2-carboxamide, have been synthesized and evaluated for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies support the anticancer activity of these molecules, suggesting their potential in developing new therapeutic agents (Mahanthesha et al., 2022).
Supramolecular Chemistry
The compound and its derivatives have also been explored in supramolecular chemistry. For example, novel methodologies for synthesizing ethyl 1-arylcarbonyl-3-[(un)substituted methylthio]thieno[3,4-b]indolizine-9-carboxylates demonstrate significant high-field shifts and absorption bands in UV spectra, indicating intramolecular arene-arene interactions. These findings highlight the potential of these compounds in creating materials with unique optical properties (Kakehi et al., 2003).
Photoluminescence Behavior
The photoluminescent properties of benzol[1,2-b]indolizines, related to the compound , have been investigated for their reversible pH-dependent optical characteristics. These studies reveal the potential for using such compounds in developing materials with tunable optical and pH-sensitive properties, useful in sensors and other photonic devices (Outlaw et al., 2016).
properties
IUPAC Name |
2-amino-N-(2-ethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-14-8-3-4-9-15(14)24-22(27)18-16-10-5-6-12-25(16)20(19(18)23)21(26)17-11-7-13-28-17/h3-13H,2,23H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYEZQURVOQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)


![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)


![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)




![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)